molecular formula C22H26BNO5S B1394632 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole CAS No. 1185427-08-0

5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

Cat. No.: B1394632
CAS No.: 1185427-08-0
M. Wt: 427.3 g/mol
InChI Key: ACPVPMXEIBPNRD-UHFFFAOYSA-N
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Description

5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole is a useful research compound. Its molecular formula is C22H26BNO5S and its molecular weight is 427.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to the compound , have been synthesized and structurally analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the conformational and crystallographic properties of such compounds, which are crucial for understanding their chemical behavior and potential applications (Huang et al., 2021).

Near-Infrared Fluorescence Probes

  • The borate ester group in similar compounds has been utilized in the development of novel near-infrared fluorescence probes. These probes, including carbazole borate esters that incorporate indole structures, have applications in imaging and sensing due to their unique optical properties (You-min, 2014).

Prochelator Research

  • Derivatives with similar structures have been investigated as prochelators for cytoprotection against oxidative stress. These compounds release active chelators in response to hydrogen peroxide, showing potential for targeted therapies in oxidative stress-related conditions (Wang & Franz, 2018).

Drug Development

  • Indole derivatives, including those with methoxy groups, have been explored in drug development, particularly for their potential in treating various conditions. This research includes the development of novel compounds with specific pharmacokinetics and pharmacodynamics profiles (Hutchinson et al., 2009).

Catalytic Applications in Organic Synthesis

  • The boronate group, a part of the compound’s structure, is significant in catalytic applications, particularly in organic synthesis processes. These applications include the development of efficient synthesis protocols for various biologically active compounds (Ishiyama et al., 2005).

Antioxidant and Cytotoxicity Studies

  • Similar indole derivatives have been studied for their antioxidant properties and cytotoxicity. These studies are crucial for evaluating the potential therapeutic uses of such compounds, especially in the context of neuroprotection and cancer treatment (Goh et al., 2015).

Biochemical Analysis

Biochemical Properties

5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either activation or inhibition of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and overall energy balance within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular functions . Additionally, the compound can act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in critical biochemical pathways. Changes in gene expression are also a significant aspect of the molecular mechanism, where the compound can influence transcriptional and post-transcriptional processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization influences the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BNO5S/c1-15-7-10-17(11-8-15)30(25,26)24-14-19(18-13-16(27-6)9-12-20(18)24)23-28-21(2,3)22(4,5)29-23/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPVPMXEIBPNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

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